
N-(4-cyanophenyl)-3-cyclopentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-3-cyclopentylpropanamide, also known as CPP-109, is a compound that has been extensively studied for its potential use in treating addiction and other neurological disorders. This compound belongs to the class of drugs known as GABA analogs, which act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. In
Mechanism of Action
N-(4-cyanophenyl)-3-cyclopentylpropanamide acts as a GABA analog, which means that it binds to and activates GABA receptors in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal activity. By activating GABA receptors, this compound reduces the activity of the brain's reward system, which is thought to be involved in addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to reducing cocaine self-administration and reinstatement of cocaine-seeking behavior, this compound has been shown to reduce alcohol consumption in rats. Furthermore, this compound has been shown to have anxiolytic effects in rats, which suggests that it may be useful in treating anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Furthermore, this compound has been shown to be effective in reducing addiction-related behaviors in preclinical studies. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Future Directions
There are a number of future directions for research on N-(4-cyanophenyl)-3-cyclopentylpropanamide. One area of interest is the potential use of this compound in treating other addictions, such as opioid addiction. Another area of interest is the development of more selective GABA analogs that target specific GABA receptor subtypes. Finally, there is interest in exploring the potential use of this compound in combination with other drugs or behavioral therapies to enhance its effectiveness in treating addiction.
Synthesis Methods
N-(4-cyanophenyl)-3-cyclopentylpropanamide can be synthesized using a variety of methods, but the most common method involves the reaction of 4-cyanobenzoyl chloride with cyclopentylmagnesium bromide, followed by reaction with N,N-dimethylpropylamine. This method yields this compound with high purity and yield.
Scientific Research Applications
N-(4-cyanophenyl)-3-cyclopentylpropanamide has been extensively studied for its potential use in treating addiction, particularly cocaine addiction. In preclinical studies, this compound has been shown to reduce cocaine self-administration and reinstatement of cocaine-seeking behavior in rats. Furthermore, this compound has been shown to have a long-lasting effect on reducing cocaine-seeking behavior, which suggests that it may be useful in treating addiction in humans.
properties
IUPAC Name |
N-(4-cyanophenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-13-5-8-14(9-6-13)17-15(18)10-7-12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYPUASDNFYFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

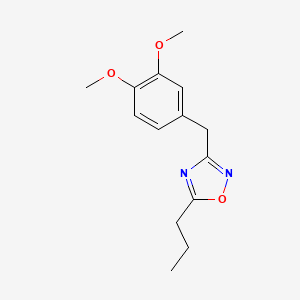
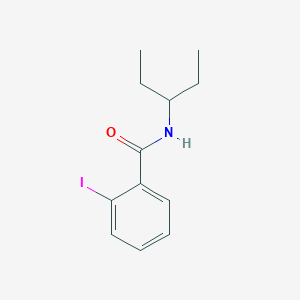
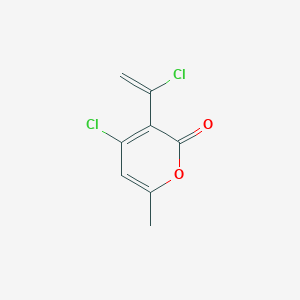
![methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5859123.png)

![5-[(4-chlorobenzoyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B5859140.png)
![2-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5859141.png)
![6-cyclohexyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5859144.png)
![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859156.png)
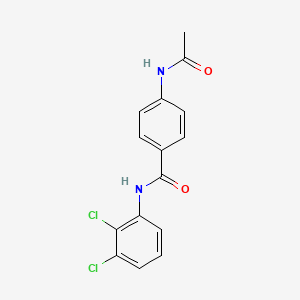
![3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5859168.png)
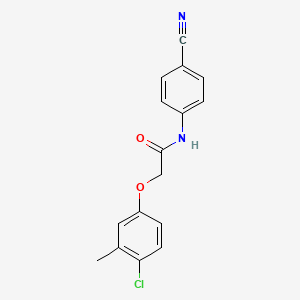

![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)